N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide
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Overview
Description
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group, a thiophen-2-ylmethyl group, and a 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl group, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the formation of the 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl group through a Friedel-Crafts acylation reaction. This intermediate is then coupled with the thiophen-2-ylmethyl group using a nucleophilic substitution reaction. Finally, the cyclohexyl group is introduced through an amide formation reaction under controlled conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to the presence of the 3,5-di-tert-butyl-4-hydroxyphenyl group, which can scavenge free radicals and prevent oxidative damage. Additionally, the thiophen-2-ylmethyl group may interact with specific enzymes or receptors, modulating their activity and contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Irganox 1098: A primary antioxidant used for stabilizing polymers, known for its thermal stability and non-discoloring properties.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A phenolic antioxidant used as a polymeric stabilizer.
Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate): A chemical compound used as a primary antioxidant for stabilizing polymers.
Uniqueness
N-cyclohexyl-N~2~-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N~2~-(thiophen-2-ylmethyl)isovalinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group, thiophen-2-ylmethyl group, and 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl group in a single molecule allows for versatile applications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C33H50N2O3S |
---|---|
Molecular Weight |
554.8 g/mol |
IUPAC Name |
N-cyclohexyl-2-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl-(thiophen-2-ylmethyl)amino]-2-methylbutanamide |
InChI |
InChI=1S/C33H50N2O3S/c1-9-33(8,30(38)34-24-14-11-10-12-15-24)35(22-25-16-13-19-39-25)28(36)18-17-23-20-26(31(2,3)4)29(37)27(21-23)32(5,6)7/h13,16,19-21,24,37H,9-12,14-15,17-18,22H2,1-8H3,(H,34,38) |
InChI Key |
HGOJXPGYANEKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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